molecular formula C17H22O3Se B14197781 Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate CAS No. 921755-03-5

Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate

Cat. No.: B14197781
CAS No.: 921755-03-5
M. Wt: 353.3 g/mol
InChI Key: PRAGZTRYQQYWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate is an organoselenium compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and biology. The presence of the phenylselanyl group imparts distinct reactivity and biological activity to the molecule, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate typically involves the oxidative selenofunctionalization of allenes. This process is metal-free and utilizes organoselenium reagents and 1-fluoropyridinium compounds. The reaction proceeds through the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organoselenium compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenylselanyl group to selenides or other reduced forms.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate exerts its effects involves the reactivity of the phenylselanyl group. This group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules. The molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo oxidation and reduction is central to its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate is unique due to the presence of the phenylselanyl group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that lack the selenium moiety.

Properties

CAS No.

921755-03-5

Molecular Formula

C17H22O3Se

Molecular Weight

353.3 g/mol

IUPAC Name

ethyl 2-methyl-4-oxo-3-phenylselanyloct-2-enoate

InChI

InChI=1S/C17H22O3Se/c1-4-6-12-15(18)16(13(3)17(19)20-5-2)21-14-10-8-7-9-11-14/h7-11H,4-6,12H2,1-3H3

InChI Key

PRAGZTRYQQYWPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(=C(C)C(=O)OCC)[Se]C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.